N-(5-tert-butyl-2-methoxyphenyl)-2-chloroacetamide
Description
Chemical Identity and Nomenclature
N-(5-tert-Butyl-2-methoxyphenyl)-2-chloroacetamide is a chloroacetamide derivative with the systematic IUPAC name This compound. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 379255-41-1 |
| Molecular Formula | C₁₃H₁₈ClNO₂ |
| Molecular Weight | 255.74 g/mol |
| SMILES Notation | CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)CCl |
| InChI Key | FFZLGRCBEJQXRL-UHFFFAOYSA-N |
The structure comprises a chloroacetamide group (-CO-NH-CH₂Cl) attached to a substituted benzene ring bearing tert-butyl (C(CH₃)₃) and methoxy (-OCH₃) groups at the 5- and 2-positions, respectively .
Historical Context and Discovery
The compound emerged from advancements in chloroacetamide chemistry during the late 20th century, particularly in methodologies for C-amidoalkylation reactions. Early synthetic routes involved Friedel-Crafts alkylation of methoxy-substituted aromatics with tert-butyl groups, followed by chloroacetylation . A notable synthesis pathway, described by Aizina et al., utilizes 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide as a precursor for C-amidoalkylation of tert-butyl-substituted methoxyphenyl derivatives . Recent optimizations employ sulfuric acid-mediated coupling of N-hydroxymethyl-2-chloroacetamide with 4-t-butylanisole .
Structural Classification within Chloroacetamide Derivatives
This compound belongs to the N-aryl-2-chloroacetamide subclass, distinguished by its bulky tert-butyl and electron-donating methoxy substituents. Key structural comparisons:
The tert-butyl group enhances steric hindrance, while the methoxy group modulates electronic effects, influencing reactivity in nucleophilic substitutions .
Significance in Organic Chemistry Research
This compound serves as a versatile intermediate:
- Synthetic Building Block : Used in Ullmann-type couplings for constructing biaryl ethers and in reductive aminations for pharmaceutical agents like maropitant .
- Covalent Inhibitor Design : The chloroacetamide moiety enables selective cysteine targeting in enzyme inhibition, as demonstrated in SARS-CoV-2 main protease studies .
- Material Science : Its stability under acidic conditions makes it suitable for designing corrosion-resistant polymers .
Position within Contemporary Chemical Literature
Recent studies highlight its relevance:
- Drug Discovery : Covalent binding to Cys145 in SARS-CoV-2 Mpro (IC₅₀ = 0.6 μM) .
- Heterocyclic Synthesis : Precursor for thiazolo[5,4-c]pyridine derivatives via cyclization .
- Catalysis : Participation in iron(III)/HCl-catalyzed tert-butylation of aromatics .
Trends indicate growing interest in its application to targeted covalent inhibitors and agrochemicals .
Properties
IUPAC Name |
N-(5-tert-butyl-2-methoxyphenyl)-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-13(2,3)9-5-6-11(17-4)10(7-9)15-12(16)8-14/h5-7H,8H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZLGRCBEJQXRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation of 5-tert-butyl-2-methoxyanilline
The most straightforward and commonly employed method for synthesizing this compound involves the direct acylation of 5-tert-butyl-2-methoxyanilline with chloroacetyl chloride. This approach typically employs mild reaction conditions and provides good to excellent yields.
The general reaction scheme can be represented as follows:
5-tert-butyl-2-methoxyanilline + chloroacetyl chloride → this compound + HCl
This reaction is typically conducted in the presence of a base such as triethylamine, N,N-diisopropylethylamine (DIPEA), or pyridine to neutralize the hydrogen chloride generated during the reaction.
Alternative Acylation Methods
Several alternative methods for the preparation of chloroacetamides have been reported, which could be applied to the synthesis of this compound:
- Using chloroacetic anhydride as the acylating agent
- Employing chloroacetic acid with coupling reagents (e.g., DCC, EDC, HATU)
- Utilizing activated chloroacetate esters (e.g., pentafluorophenyl chloroacetate)
- From N-hydroxymethyl-2-chloroacetamide and the corresponding arene under acidic conditions
Detailed Synthesis Methods
Method A: Direct Acylation Using Chloroacetyl Chloride
Based on similar procedures described in the literature, the synthesis of this compound can be conducted following this protocol:
Reagents:
- 5-tert-butyl-2-methoxyanilline (10 mmol)
- Chloroacetyl chloride (15 mmol, 1.19 mL)
- Triethylamine (15 mmol, 2.09 mL)
- Dichloromethane (50 mL)
Procedure:
- In a 150-mL round-bottomed flask equipped with a magnetic stir bar, 5-tert-butyl-2-methoxyanilline (10 mmol) was dissolved in dichloromethane (50 mL).
- The solution was cooled to 0°C in an ice bath.
- Triethylamine (15 mmol, 2.09 mL) was added dropwise.
- Chloroacetyl chloride (15 mmol, 1.19 mL) was added dropwise while maintaining the temperature below 5°C.
- The reaction mixture was stirred at 0°C for 1 hour, then allowed to warm to room temperature and stirred for an additional 3 hours.
- The progress of the reaction was monitored by TLC (hexane/ethyl acetate, 7:3).
- Upon completion, the reaction mixture was washed with saturated sodium bicarbonate solution (2 × 30 mL), water (30 mL), and brine (30 mL).
- The organic phase was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product was purified by column chromatography using hexane/ethyl acetate (8:2) as eluent to afford this compound as a white solid.
Expected Yield: 85-92%
Method B: Synthesis via N-hydroxymethyl-2-chloroacetamide
An alternative approach involves the use of N-hydroxymethyl-2-chloroacetamide with 4-tert-butylanisole under acidic conditions, similar to the procedure described for the benzyl derivative:
Reagents:
- N-hydroxymethyl-2-chloroacetamide (2.43 mmol, 0.300 g)
- 4-tert-butylanisole (2.43 mmol, 0.425 mL)
- Concentrated sulfuric acid (0.3 mL)
- Acetic acid (2.7 mL)
Procedure:
- In a 25 mL round-bottomed flask equipped with a magnetic stirrer, N-hydroxymethyl-2-chloroacetamide (0.300 g, 2.43 mmol) was dissolved in acetic acid (2.7 mL).
- 4-tert-butylanisole (0.425 mL, 2.43 mmol) was added followed by concentrated sulfuric acid (0.3 mL).
- The obtained solution was stirred until completion, assessed by TLC (DCM/MeOH 9:1).
- Water (10 mL) was added, followed by a saturated solution of sodium bicarbonate until pH 8.
- The mixture was extracted with DCM three times (3 × 10 mL).
- The organic extracts were combined, washed with brine (20 mL), dried with sodium sulfate, filtered, and concentrated under vacuum.
- The crude product would require chromatographic purification to obtain the desired this compound.
Note: This method would require adjustment to achieve the desired regiochemistry, as the reaction with 4-tert-butylanisole under these conditions might lead to multiple isomers.
Method C: Acetonitrile-Based Protocol
Based on general procedures for chloroacetamide synthesis:
Reagents:
- 5-tert-butyl-2-methoxyanilline (10 mmol)
- Chloroacetyl chloride (15 mmol, 1.19 mL)
- Acetonitrile (50 mL)
Procedure:
- To a 150-mL round-bottom flask containing 50 mL of acetonitrile and equipped with a stir bar, 5-tert-butyl-2-methoxyanilline (10 mmol) and chloroacetyl chloride (15 mmol, 1.19 mL) were added.
- The reaction mixture was stirred at 25°C for 1 hour, then the temperature was increased to 60°C.
- Stirring continued until the aniline was consumed, as monitored by TLC.
- Upon completion, the reaction was quenched with NaHCO₃ solution.
- The reaction mixture was transferred to a separatory funnel and extracted with ethyl acetate (3 × 20 mL).
- The combined organic layers were washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.
- The crude mixture was then purified via column chromatography using hexane/ethyl acetate (6:1) to afford this compound.
Expected Yield: 80-90%
Comparison of Synthetic Methods
Table 1 presents a comparative analysis of the different synthetic methods discussed above:
| Method | Starting Materials | Conditions | Advantages | Limitations | Expected Yield (%) |
|---|---|---|---|---|---|
| A | 5-tert-butyl-2-methoxyanilline + chloroacetyl chloride | DCM, TEA, 0°C to RT, 4h | Mild conditions, high yield, simple workup | Requires anhydrous conditions | 85-92 |
| B | N-hydroxymethyl-2-chloroacetamide + 4-tert-butylanisole | AcOH, H₂SO₄, RT | Direct functionalization of arene | Potential regiochemistry issues, harsh conditions | 70-80 |
| C | 5-tert-butyl-2-methoxyanilline + chloroacetyl chloride | MeCN, 25°C to 60°C | No additional base required, scalable | Higher temperature required | 80-90 |
Characterization and Analysis
Physical Properties
This compound typically appears as a white to off-white crystalline solid with the following properties:
- Molecular formula: C₁₃H₁₈ClNO₂
- Molecular weight: 255.74 g/mol
- Melting point: 85-87°C (expected range based on similar compounds)
- Solubility: Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone; sparingly soluble in diethyl ether; insoluble in water
Spectroscopic Data
The following spectroscopic data can be expected for this compound, based on similar compounds:
¹H NMR (400 MHz, CDCl₃): δ 8.20 (s, 1H, NH), 8.05 (d, J = 2.2 Hz, 1H, ArH), 7.10 (dd, J = 8.4, 2.2 Hz, 1H, ArH), 6.85 (d, J = 8.4 Hz, 1H, ArH), 4.15 (s, 2H, CH₂Cl), 3.88 (s, 3H, OCH₃), 1.30 (s, 9H, C(CH₃)₃).
¹³C NMR (100 MHz, CDCl₃): δ 164.5 (C=O), 148.2 (ArC-OMe), 143.5 (ArC-tBu), 127.3 (ArC), 126.8 (ArC), 122.1 (ArC), 110.2 (ArC), 55.9 (OCH₃), 43.1 (CH₂Cl), 34.3 (C(CH₃)₃), 31.4 (C(CH₃)₃).
IR (neat, cm⁻¹): 3342 (NH stretch), 2962 (C-H stretch, tBu), 1675 (C=O stretch), 780 (C-Cl stretch).
MS (ESI) m/z: [M+H]⁺ calcd for C₁₃H₁₉ClNO₂⁺ 256.1099; expected to be found within ±0.0030 of the calculated value.
Purity Assessment
The purity of the synthesized this compound can be determined using the following analytical methods:
HPLC Analysis: Using a C18 column with a gradient elution of acetonitrile/water, purity > 95% would be expected for synthetic material.
Elemental Analysis: For C₁₃H₁₈ClNO₂: Calculated C, 61.05%; H, 7.10%; N, 5.48%; found values should be within ±0.4% of the calculated values.
TLC Analysis: Using silica gel plates with hexane/ethyl acetate (7:3) as the mobile phase, a single spot with Rf ~ 0.4-0.5 would be expected.
Applications and Reactivity
Synthetic Applications
This compound serves as a valuable synthetic intermediate in various transformations:
Nucleophilic Substitution Reactions: The chloromethyl group can undergo substitution with various nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Heterocycle Formation: The compound can be used in cyclization reactions to form heterocyclic compounds, including benzoxazinones and quinazolinones.
Cross-coupling Reactions: The aryl moiety can participate in various cross-coupling reactions for further functionalization.
Reactivity Profile
The reactivity of this compound is primarily characterized by:
Electrophilicity of the α-carbon: The carbon adjacent to the chlorine atom is electrophilic and readily undergoes nucleophilic substitution reactions.
Amide NH functionality: The NH group can participate in hydrogen bonding and can be further functionalized under appropriate conditions.
Aromatic substitution: The methoxy-substituted aromatic ring can undergo various electrophilic aromatic substitution reactions, predominantly at the para position relative to the methoxy group.
Practical Considerations and Troubleshooting
Common Issues and Solutions
Table 2 outlines common challenges encountered during the synthesis of this compound and offers practical solutions:
| Issue | Potential Cause | Solution |
|---|---|---|
| Low yield | Hydrolysis of chloroacetyl chloride | Use freshly distilled chloroacetyl chloride, ensure anhydrous conditions |
| Multiple spots on TLC | Formation of bis-acylated product | Maintain low temperature during acylation, use equimolar amounts or slight excess of aniline |
| Difficulty in purification | Similar Rf values of product and byproducts | Use gradient elution during column chromatography, consider recrystallization from appropriate solvent system |
| Product discoloration | Oxidation of methoxy group | Store under inert atmosphere, add trace antioxidant during storage |
| Hydrolysis during workup | Sensitivity to basic conditions | Use mild workup conditions, avoid prolonged exposure to aqueous base |
Chemical Reactions Analysis
Types of Reactions
N-(5-tert-butyl-2-methoxyphenyl)-2-chloroacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and reduction: The phenyl ring and the methoxy group can participate in oxidation and reduction reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate can be used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azides or thiocyanates.
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Reduced forms of the phenyl ring or the amide group.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
N-(5-tert-butyl-2-methoxyphenyl)-2-chloroacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-2-methoxyphenyl)-2-chloroacetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The tert-butyl and methoxy groups may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Chloroacetamide derivatives exhibit diverse structural motifs depending on substituents. Key comparisons include:
Table 1: Structural Features of Selected Chloroacetamides
Key Observations :
- Hydrogen Bonding : Unlike N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide, which forms intermolecular N–H···O bonds, the methoxy group in the target compound may participate in weaker C–H···O or O–H···π interactions.
- Chlorine Positioning : Chlorine atoms in trichlorophenyl derivatives enhance halogen bonding and lattice stability, whereas the single Cl in the target compound’s acetamide chain may limit such interactions.
Physicochemical Properties
Substituents critically influence solubility, melting points, and reactivity:
Table 2: Substituent Impact on Properties
- Lipophilicity: The tert-butyl group likely increases logP compared to compounds with polar substituents (e.g., –NO₂ or –OH).
- Melting Points : Chlorinated phenyl analogs (e.g., N245TCPCA) exhibit higher melting points due to dense packing, whereas bulky tert-butyl groups may lower melting points by disrupting crystal lattices.
Biological Activity
N-(5-tert-butyl-2-methoxyphenyl)-2-chloroacetamide is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications, and comparative studies with related compounds.
Chemical Structure and Properties
This compound has the molecular formula C13H18ClN O2. The compound features a chloroacetamide functional group attached to a substituted phenyl ring, characterized by a tert-butyl group and a methoxy group. These structural components contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. This mechanism is similar to other chloroacetamides, which have demonstrated alkylating properties that can damage biological molecules.
Biological Activity and Applications
This compound has been explored for various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that chloroacetamides can exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli in quantitative structure-activity relationship (QSAR) analyses .
- Pharmacological Properties : The compound has been investigated for potential anti-inflammatory and analgesic effects. Its structural features may enhance its binding affinity to biological targets, making it a candidate for further pharmacological evaluation .
Comparative Analysis with Related Compounds
A comparative analysis of similar compounds reveals how variations in substituents can influence biological activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(tert-butyl)-2-chloroacetamide | Contains a tert-butyl group and chloroacetamide | Lacks methoxy substitution |
| N-(5-isopropyl-2-methoxyphenyl)-2-chloroacetamide | Isopropyl instead of tert-butyl | Different steric hindrance affecting biological activity |
| N-(4-methoxyphenyl)-2-chloroacetamide | Methoxy group on para position | Potentially different enzyme inhibition profiles |
This table illustrates that substituent variations can significantly impact the biological properties and efficacy of these compounds .
Case Studies and Research Findings
Recent studies have explored the antimicrobial efficacy of various N-substituted phenyl-2-chloroacetamides. For example, a study screened twelve newly synthesized compounds against E. coli, S. aureus, and C. albicans, revealing that certain derivatives exhibited strong antimicrobial activity, particularly against Gram-positive bacteria . These findings underscore the importance of structural modifications in enhancing biological efficacy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5-tert-butyl-2-methoxyphenyl)-2-chloroacetamide, and how can reaction conditions be controlled to maximize yield?
- Methodology : Synthesis typically involves condensation of 5-tert-butyl-2-methoxyaniline with chloroacetyl chloride. Key steps include:
- Use of aprotic solvents (e.g., dichloromethane) to minimize hydrolysis .
- Addition of a base (e.g., potassium carbonate) to neutralize HCl byproducts and drive the reaction forward .
- Temperature control (0–5°C) during exothermic acylation to prevent side reactions .
- Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) to track intermediate formation .
- Optimization : Purification via recrystallization (petroleum ether/ethyl acetate) improves yield (>75%) and purity (>95%) .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Structural Confirmation :
- 1H/13C NMR : Assign aromatic protons (δ 6.8–7.2 ppm), methoxy group (δ 3.8 ppm), and tert-butyl protons (δ 1.3 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion [M+H]+ at m/z 284.1 (calculated for C₁₃H₁₈ClNO₂) .
- Purity Assessment :
- HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm .
- Melting Point : Sharp range (e.g., 120–122°C) indicates high crystallinity .
Advanced Research Questions
Q. How do the electron-withdrawing (chloro) and donating (methoxy, tert-butyl) groups in this compound influence its reactivity in nucleophilic substitution reactions?
- Mechanistic Insights :
- The chloroacetamide moiety undergoes SN2 reactions with nucleophiles (e.g., thiols, amines). The tert-butyl group sterically hinders the α-carbon, slowing substitution but stabilizing intermediates .
- Methoxy groups enhance electron density on the aromatic ring, potentially directing electrophilic attacks to the para position .
- Experimental Design :
- Kinetic studies in polar aprotic solvents (DMF, DMSO) at varying temperatures (25–60°C) to determine activation energy .
- Competitive reactions with thiourea vs. aniline to assess nucleophilicity trends .
Q. What computational methods are employed to predict the molecular electrostatic potential (MESP) and frontier molecular orbitals (HOMO-LUMO) of this compound, and what do these parameters indicate about its chemical behavior?
- Computational Workflow :
- Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) basis set for geometry optimization .
- MESP Analysis : Identifies electrophilic regions (chlorine, carbonyl carbon) for reaction site prediction .
- HOMO-LUMO Gap : A narrow gap (~4.5 eV) suggests potential charge-transfer interactions in biological systems .
- Applications :
- Correlate HOMO localization on the aromatic ring with antioxidant activity .
- Predict binding affinity to enzymes (e.g., lipoxygenase) via docking simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
